molecular formula C11H7NO2S B186848 3-Amino-4H-thieno[3,4-c]chromen-4-one CAS No. 41078-15-3

3-Amino-4H-thieno[3,4-c]chromen-4-one

Cat. No.: B186848
CAS No.: 41078-15-3
M. Wt: 217.25 g/mol
InChI Key: FMRIMMNCSVUDBC-UHFFFAOYSA-N
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Description

3-Amino-4H-thieno[3,4-c]chromen-4-one is a heterocyclic compound that features a fused thieno and chromen ring system. This compound is of significant interest due to its potential biological and pharmaceutical applications. The molecular formula of this compound is C11H7NO2S, and it has a molecular weight of 217.25 g/mol .

Scientific Research Applications

3-Amino-4H-thieno[3,4-c]chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Future Directions

The future directions for research on 3-Amino-4H-thieno[3,4-c]chromen-4-one could include further investigations into its synthesis, chemical reactions, and potential biological activities . Its derivatives have shown antimicrobial activities, suggesting potential applications in drug development against multidrug-resistant bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4H-thieno[3,4-c]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[3,4-c]chromen-4-one derivatives, which are subjected to amination reactions. For instance, the reaction of 4H-thieno[3,4-c]chromen-4-one with ammonia or primary amines under controlled conditions can yield the desired 3-amino derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-thieno[3,4-c]chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted amino-thieno[3,4-c]chromen-4-one derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-4H-thieno[3,4-c]chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit kinases or other signaling molecules involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4H-thieno[3,4-c]chromen-4-one is unique due to the presence of both an amino group and a fused thieno-chromen ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-aminothieno[3,4-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRIMMNCSVUDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346477
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-15-3
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 2
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 3
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 4
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 5
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 6
3-Amino-4H-thieno[3,4-c]chromen-4-one

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